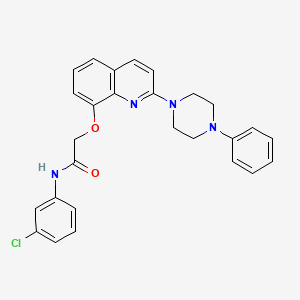

![molecular formula C16H12Cl2N2O2S2 B2553790 2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine CAS No. 672951-41-6](/img/structure/B2553790.png)

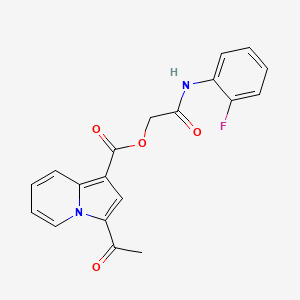

2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a derivative of thiazolo[3,2-a]pyridine, which is a heterocyclic compound that has been the subject of various synthetic studies. The structure of this compound suggests that it may have interesting chemical properties and potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyridine compounds typically involves multicomponent reactions, as seen in the preparation of 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines, which were obtained using aromatic aldehydes, 2-nitromethylenethiazolidine, and nitriles with an active methylene group in the presence of triethylamine . Although the specific synthesis of 2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyridine derivatives is characterized by the presence of a non-planar thiazolidinone ring, which can result from a twist about a sulfur-carbon bond or from the sulfur atom being displaced from the plane of the other atoms . This non-planarity can affect the compound's reactivity and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of thiazolo[3,2-a]pyridine derivatives can vary depending on the substituents present on the rings. For instance, 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine, a related compound, undergoes nucleophilic aromatic substitution, with the regiochemistry influenced by the electron-withdrawing phenylsulfonyl group and steric hindrance from the nucleophiles . Similarly, mesoionic compounds with a bridged nitrogen atom, such as 2-[(1-methyl-2-pyridiniathio)acetyl]thiazolo[3,2-a]pyridinium 3-oxide, can act as nucleophiles or electrophiles in various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing groups, such as the ethylsulfonyl group, can affect the electron density of the molecule and thus its reactivity. The crystal structures of these compounds reveal a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which can impact their solubility, melting points, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

- A series of thiazolo[3,2-a]pyridines were prepared using a multicomponent reaction, demonstrating an efficient method for synthesizing heterocyclic compounds with potential anticancer activity (Altug et al., 2011).

- Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, showing significant antibacterial activity, which highlights the therapeutic potential of sulfonamide derivatives in developing new antibacterial agents (Azab et al., 2013).

Antimicrobial and Anticancer Applications

- The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that derivatives with one sulfone group are more effective against bacteria and fungi, underscoring the importance of sulfone groups in enhancing antimicrobial activity (Alsaedi et al., 2019).

- Substituted 1,3,4-oxadiazolyl tetrahydropyridines were synthesized and showed promising anti-cancer activities, indicating the potential of such heterocyclic compounds in anticancer therapy (Redda & Gangapuram, 2007).

Advanced Material Applications

- Iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-substituted ligands, including those similar in structure to the compound of interest, were studied, revealing a subtle interplay between spin-crossover and crystallographic phase changes. This research points to the potential use of such compounds in materials science, particularly in developing spin-crossover materials (Cook et al., 2015).

Eigenschaften

IUPAC Name |

4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-pyridin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S2/c1-2-24(21,22)13-7-6-10(14(17)15(13)18)12-9-23-16(20-12)11-5-3-4-8-19-11/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJWSDLRFZKSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)

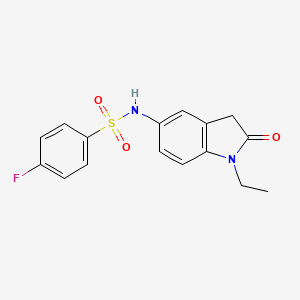

![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)

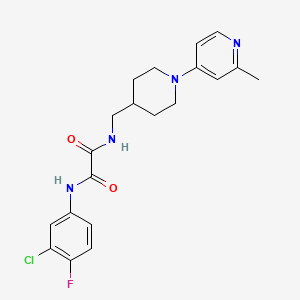

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)

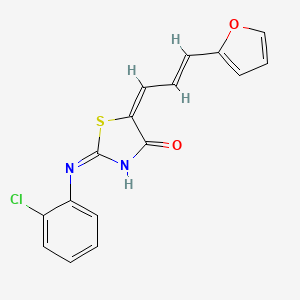

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2553719.png)

![N-isobutyl-4-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553720.png)

![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)